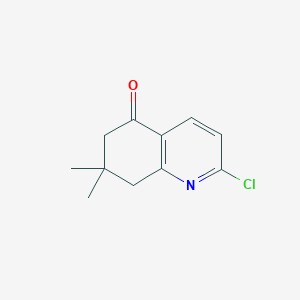
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Übersicht
Beschreibung
2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, also known as 2-chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one or 2-chloro-7-methyl-7,8-dihydroquinolin-5-one, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline solid with a melting point of 179-183 °C. It is insoluble in water and slightly soluble in ethanol. 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is used as a building block for the synthesis of various organic compounds, and its derivatives are used as pharmaceutical intermediates and reagents.
Wissenschaftliche Forschungsanwendungen
Diversity-Oriented Synthesis and Antitubercular Evaluation
A study by Kantevari et al. (2011) explored the diversity-oriented synthesis of dihydro-6H-quinolin-5-one analogues, including compounds similar to "2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one". These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several analogues showing promising antitubercular properties Kantevari et al., 2011.
Three-Component Synthesis of Hydrogenated Quinolines
Sosnovskikh et al. (2008) reported on the synthesis of 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones via a three-component reaction. This study contributes to the understanding of synthetic pathways that can lead to various substituted dihydroquinolin-5(6H)-ones, showcasing the versatility of these compounds in chemical synthesis Sosnovskikh et al., 2008.
Synthesis and Evaluation of Antimycobacterial Agents
Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showing significant antimycobacterial activity. While the focus is on a slightly different substitution pattern, the research underscores the potential of dihydroquinoline derivatives as effective antimycobacterial agents Marvadi et al., 2020.
Catalytic Applications and Polymerization
A study by Zhang et al. (2018) on bimetallic aluminum 5,6-dihydro-7,7-dimethylquinolin-8-olates revealed their potential as pro-initiators for the ring-opening polymerization (ROP) of ε-caprolactone. This research illustrates the utility of dihydroquinoline derivatives in polymer science, particularly in initiating the polymerization process Zhang et al., 2018.
Eigenschaften
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROAFDPESDGHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564307 | |
| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |
CAS RN |
135219-84-0 | |
| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
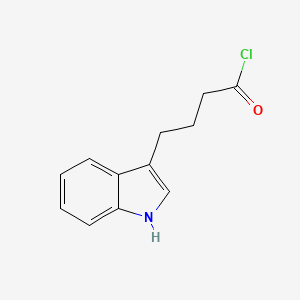
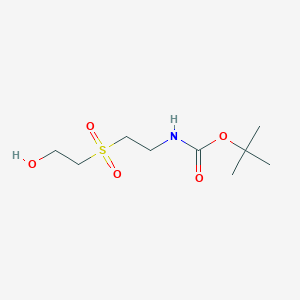
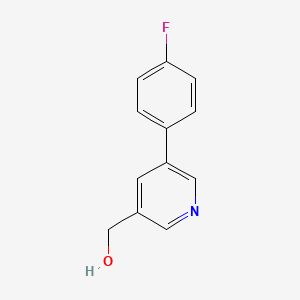
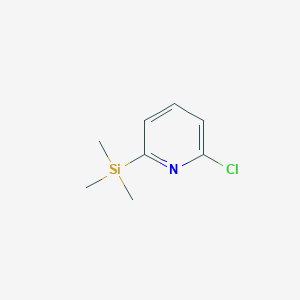
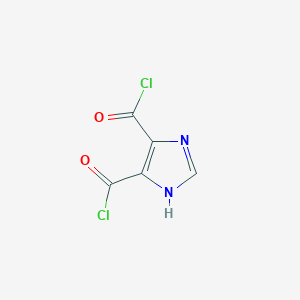
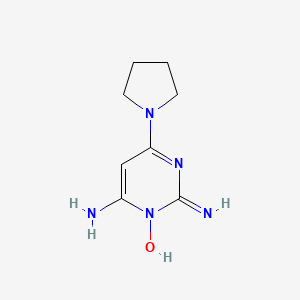
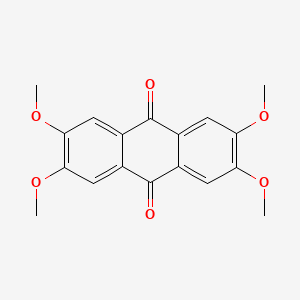
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
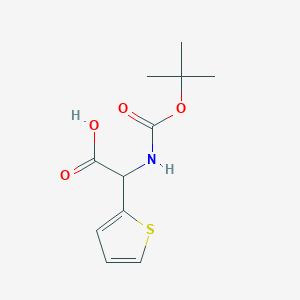
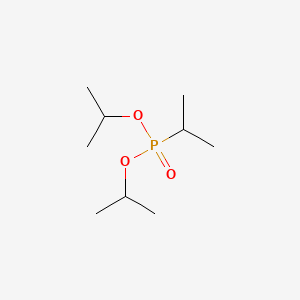
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
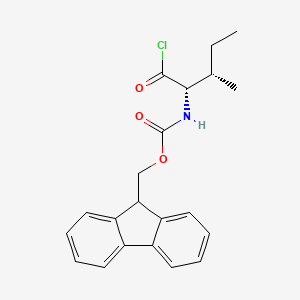
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)